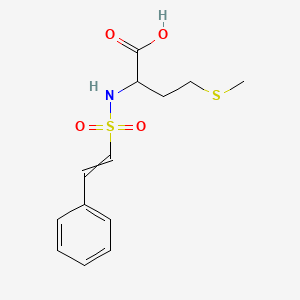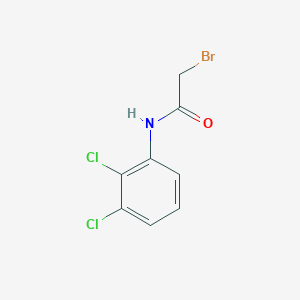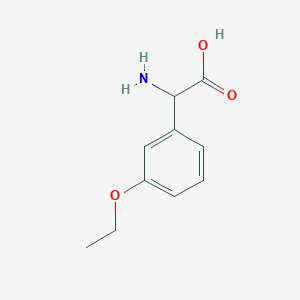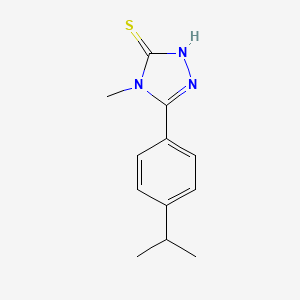
2-(4-Hydroxyphényl)acétohydrazide
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)acetohydrazide is a chemical compound that is related to various acetohydrazide derivatives. While the specific compound is not directly discussed in the provided papers, similar compounds such as 2-(4-methoxyphenoxy)acetohydrazide and (2-methyl-phenoxy)-acetohydrazide have been synthesized and analyzed, providing insights into the potential characteristics of 2-(4-Hydroxyphenyl)acetohydrazide .
Synthesis Analysis
The synthesis of related acetohydrazide compounds involves the reaction of different phenolic ethers with hydrazine hydrate in the presence of ethanol or other solvents. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, (2-methyl-phenoxy)-acetohydrazide was synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone . These methods suggest that 2-(4-Hydroxyphenyl)acetohydrazide could potentially be synthesized through a similar process, using 4-hydroxyphenol as the starting material.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which in the case of 2-(4-methoxyphenoxy)acetohydrazide, shows a relatively short N—N bond length, indicating electronic delocalization . The crystal structure of (2-methyl-phenoxy)-acetohydrazide reveals that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into two-dimensional networks by various hydrogen bonds . These structural details provide a basis for inferring the possible molecular structure of 2-(4-Hydroxyphenyl)acetohydrazide, which would likely exhibit similar hydrogen bonding patterns and crystalline properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2-(4-Hydroxyphenyl)acetohydrazide. However, acetohydrazide derivatives are known to participate in various chemical reactions, such as condensation with aldehydes or ketones to form hydrazones or the formation of heterocyclic compounds . These reactions are typically facilitated by the presence of the hydrazide functional group, which is a reactive site for nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that 2-(4-Hydroxyphenyl)acetohydrazide would have a solid-state structure stabilized by hydrogen bonds . The presence of the hydroxy group in 2-(4-Hydroxyphenyl)acetohydrazide would likely contribute to its solubility in polar solvents and could influence its melting point and other physical properties.
Applications De Recherche Scientifique
Biochimie
En biochimie, le 2-(4-Hydroxyphényl)acétohydrazide est utilisé pour la recherche en protéomique en raison de sa structure moléculaire qui peut interagir avec diverses protéines. Il est souvent utilisé dans l'étude de l'expression et de la fonction des protéines, ainsi que dans l'identification de biomarqueurs de maladies .
Pharmacologie
Pharmacologiquement, ce composé présente des utilisations potentielles dans le développement de médicaments. Sa structure suggère qu'il pourrait être un précurseur dans la synthèse de nouveaux composés ayant des propriétés thérapeutiques. La recherche est en cours pour explorer son efficacité et sa sécurité dans divers modèles pharmacologiques .
Synthèse chimique
Le this compound joue un rôle dans la synthèse chimique en tant que bloc de construction pour créer des molécules plus complexes. Son groupe hydrazide réactif en fait un matériau de départ précieux pour la synthèse de produits pharmaceutiques et d'agrochimiques .
Science des matériaux
En science des matériaux, les propriétés de ce composé sont explorées pour développer de nouveaux matériaux aux caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité spécialisée. Il pourrait être utilisé pour modifier les propriétés de surface des matériaux ou comme composant dans des applications de nanotechnologie .
Chimie analytique
Les chimistes analytiques utilisent le this compound en chromatographie et en spectrométrie pour la détection et la quantification de diverses substances. Sa structure et sa réactivité bien définies le rendent approprié comme étalon ou réactif dans les procédures analytiques .
Science de l'environnement
Les scientifiques de l'environnement s'intéressent au this compound pour son rôle potentiel dans la surveillance et la restauration de l'environnement. Il pourrait être utilisé dans des essais pour détecter les polluants ou dans des procédés conçus pour décomposer les substances nocives .
Alimentation et agriculture
Bien qu'il ne soit pas directement utilisé dans les aliments, le this compound peut avoir des applications indirectes en agriculture. En tant qu'intermédiaire chimique, il pourrait être impliqué dans la synthèse d'arômes ou d'additifs qui améliorent la qualité et la sécurité des produits agricoles .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPKGOZNHONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395658 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20277-02-5 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(4-Hydroxyphenyl)acetohydrazide influence its ability to form complexes with metal ions?
A1: 2-(4-Hydroxyphenyl)acetohydrazide possesses several features conducive to metal complexation. The molecule contains both a hydrazide group (-C(O)NHNH2) and a phenolic hydroxyl group (-OH) on the phenyl ring. [, ] These functional groups can act as electron donors, readily forming coordinate bonds with metal ions. Research has shown that this compound can chelate metal ions like Cadmium (Cd2+), creating stable complexes. [] The specific coordination geometry and stability of these complexes are influenced by factors like the metal ion's size, charge, and preferred coordination number, as well as the presence of other ligands in the system.
Q2: What insights do the reported studies provide about the potential applications of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives?
A2: The studies highlight the versatility of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives for various applications. For instance, the fluorescence properties of the Cd(II) complex with a ligand derived from 2-(4-Hydroxyphenyl)acetohydrazide, as described in the first paper, suggest potential applications in areas like fluorescent probes and sensors. [] Furthermore, understanding the thermal stability of these complexes, as investigated through thermogravimetric analysis, is crucial for applications involving heat treatments or high-temperature environments. [] While the second paper focuses on the interaction of similar acyl hydrazones with calf thymus DNA (CT-DNA), it underscores the potential of these compounds for developing novel DNA-binding agents. [] These findings contribute valuable insights into the structure-activity relationship, paving the way for designing more potent and selective compounds for various biomedical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)







